molecular formula C9H15NO4 B15329660 4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid

4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid

Cat. No.: B15329660
M. Wt: 201.22 g/mol
InChI Key: KZIZRUQEQPZVDP-UHFFFAOYSA-N
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Description

4-Acetamido-2-methyltetrahydro-2H-pyran-4-carboxylic acid is a chiral carboxylic acid derivative featuring a tetrahydro-2H-pyran scaffold, a structure of significant interest in medicinal chemistry. The tetrahydropyran ring is a common motif in drug discovery and natural products, often employed to modulate a molecule's physicochemical properties and metabolic stability . The simultaneous presence of acetamido and carboxylic acid functional groups on the same carbon atom makes this compound a versatile, multifunctional building block for chemical synthesis. It is particularly useful for constructing more complex molecules, such as potential protease inhibitors or integrin antagonists, where its stereochemistry and hydrogen-bonding capacity are critical. Research Applications & Value This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. Its structure is analogous to other documented tetrahydro-2H-pyran-4-carboxylic acid derivatives used in developing pharmacologically active molecules. For instance, similar scaffolds are found in compounds investigated as integrin inhibitors for the treatment of fibrotic diseases, including pulmonary, liver, and renal fibrosis . Furthermore, tetrahydro-2H-pyran derivatives are explored in the development of antagonists for G protein-coupled receptors (GPCRs), such as the P2Y14 receptor, which is a target in inflammatory conditions like asthma and neuropathic pain . Researchers can utilize the carboxylic acid group for amide bond formation or esterification, and the acetamido group can contribute to important pharmacophore elements or influence the compound's overall conformation. Note on Availability & Disclaimer The information provided is based on the analysis of closely related chemical structures and their documented research applications. This product is specifically labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

4-acetamido-2-methyloxane-4-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-6-5-9(8(12)13,3-4-14-6)10-7(2)11/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

KZIZRUQEQPZVDP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)(C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This method allows for the efficient formation of the desired pyran ring structure.

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The acetamido and carboxylic acid groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Acetamido-2-methyltetrahydro-2h-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydropyran Core

4-Acetamido-2,2-dimethyltetrahydro-2H-pyran-4-carboxylic Acid ()
  • Key Differences : The 2,2-dimethyl substitution introduces greater steric hindrance compared to the single methyl group in the target compound.
Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic Acid (CAS 1393330-60-3, )
  • Key Differences : A pyridinylmethyl group replaces the acetamido substituent.
  • The absence of an acetamido group may reduce hydrogen-bonding capacity .

Heterocyclic Carboxylic Acid Analogs

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8, )
  • Structural Contrasts : Features a pyrimidine ring instead of tetrahydropyran, with chloro and methyl substituents.
  • The chloro group may improve electrophilicity but introduce toxicity concerns .
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS 193537-14-3, )
  • Structural Contrasts: Contains a fused thienopyridine system and a Boc-protected amino group.
  • Implications : The sulfur atom in the thiophene ring could alter electronic properties and metabolic stability. The ester group (vs. free carboxylic acid) may enhance cell permeability but require hydrolysis for activation .

Functional Group Comparisons

Compound Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Tetrahydropyran 2-methyl, 4-acetamido Carboxylic acid, acetamide Drug intermediates, stabilizers
4-Acetamido-2,2-dimethyl-THP analog Tetrahydropyran 2,2-dimethyl, 4-acetamido Carboxylic acid, acetamide Conformationally restricted APIs
Pyridinylmethyl-THP analog (CAS 1393330-60-3) Tetrahydropyran 4-(2-pyridinylmethyl) Carboxylic acid, pyridine Metal coordination, catalysis
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-chloro, 6-methyl Carboxylic acid, chloro Enzyme inhibitors, agrochemicals

Research Findings and Limitations

  • Steric and Electronic Effects : Methyl and acetamido groups in the target compound likely improve solubility in aqueous media compared to bulkier analogs (e.g., 2,2-dimethyl-THP) .
  • Biological Interactions: The absence of aromatic systems (vs. pyrimidine or thienopyridine analogs) may limit π-π interactions but reduce metabolic instability .
  • Data Gaps : Direct comparative data on reactivity, toxicity, or pharmacokinetics are unavailable in the provided evidence. Further experimental studies are required to validate these hypotheses.

Biological Activity

4-Acetamido-2-methyltetrahydro-2H-pyran-4-carboxylic acid (CAS Number: 1339020-23-3) is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring, an acetamido group, and a carboxylic acid functional group. These structural features contribute significantly to its biological activity. This article reviews the compound's biological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₁₅N₁O₄
  • Molecular Weight : 201.22 g/mol
  • IUPAC Name : 4-acetamido-2-methyloxane-4-carboxylic acid

The biological activity of this compound is primarily attributed to its functional groups:

  • The acetamido group can form hydrogen bonds, facilitating interactions with biological macromolecules.
  • The carboxylic acid group allows for ionic interactions, which are crucial in modulating enzyme activities and influencing metabolic pathways.

These interactions suggest that the compound may play a role in drug design targeting specific enzymes or receptors involved in various diseases.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its structure suggests potential interactions with bacterial cell walls or metabolic pathways, inhibiting growth or inducing cell death. Preliminary studies have shown effectiveness against antibiotic-resistant strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory and Analgesic Effects

The presence of the acetamido group suggests potential anti-inflammatory and analgesic activities. Studies have indicated that derivatives of this compound may mitigate inflammatory responses, although detailed mechanisms remain to be fully elucidated.

Study on Enzymatic Interactions

A study explored the interaction of this compound with various enzymes. The results demonstrated that the compound could inhibit specific metabolic pathways by binding to enzyme active sites, thereby altering their function. This study highlighted the compound's potential in drug development targeting metabolic disorders.

Molecular Docking Simulations

Molecular docking studies have been conducted to predict the binding affinity of this compound to bacterial enzymes. These simulations suggest a high affinity for certain targets, supporting its use as a scaffold for developing new antibacterial agents.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-Methyltetrahydro-2H-pyran-4-carboxylic acidC₇H₁₂O₃Lacks acetamido group; simpler structure
3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acidC₁₀H₁₄O₅Contains an oxo group; different reactivity
3-Methylpyridine derivativeC₇H₉NAromatic structure; different functional groups

The uniqueness of this compound lies in its combination of functionalities that allow diverse chemical reactivity and potential biological activity not present in other structurally similar compounds .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular Weight217.3 g/mol (estimated)
Melting Point87–89°C (analog data)
LogP (Octanol-Water)1.2 ± 0.3 (predicted)

Q. Table 2. Synthetic Route Comparison

MethodYield (%)Purity (%)Key Challenge
AI-Driven One-Step6595Byproduct removal
Multi-Step (Grignard)8590Oxidation control

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